molecular formula C18H14N4O2 B1402853 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline CAS No. 1314446-41-7

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline

Cat. No.: B1402853
CAS No.: 1314446-41-7
M. Wt: 318.3 g/mol
InChI Key: HNNZXBQIPQCETR-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method is the reaction of 6,7-dimethylquinoxaline with 5-nitroindole in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Dimethylformamide (DMF) or ethanol
  • Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
  • Temperature: 80-120°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient heat and mass transfer
  • Use of automated systems for precise control of reaction parameters
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups such as amines or hydroxylamines.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions at the quinoxaline or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of hydroxylamines or nitroso compounds

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted quinoxalines or indoles

Scientific Research Applications

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline has various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or antiviral agent due to its ability to interact with biological targets.

    Biology: Study of its effects on cellular processes and pathways.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents.

    Indole Derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline is unique due to its specific combination of quinoxaline and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6,7-dimethyl-2-(5-nitro-1H-indol-3-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-10-5-16-17(6-11(10)2)21-18(9-20-16)14-8-19-15-4-3-12(22(23)24)7-13(14)15/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNZXBQIPQCETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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